Tetradecylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVEHJLHYMBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040768 | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-42-4, 68037-91-2 | |
| Record name | Tetradecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C14-18-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylamine | |
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| Record name | 1-Tetradecanamine | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C14-18-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Tetradecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |
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| Record name | MYRISTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The liquid-phase synthesis of tetradecylamine derivatives begins with the formation of a carbamate intermediate. As detailed in patent CN108047305B, 1-tetradecylamine reacts with ethyl chloroformate in trichloromethane, catalyzed by triethylamine at room temperature. The molar ratio of 1-tetradecylamine to ethyl chloroformate to triethylamine is optimized at 1:1.1:3, ensuring complete conversion of the primary amine to ethyl tetradecylcarbamate. Subsequent saponification with 10% lithium hydroxide in a tetrahydrofuran-methanol (2:1 v/v) mixture at 0–5°C yields tetradecanoic acid with 89–92% purity.
Purification and Yield Optimization
Post-synthesis purification involves sequential washing with 0.5 M hydrochloric acid to remove unreacted triethylamine, followed by rotary evaporation to isolate the carbamate intermediate. Ethyl acetate extraction of the saponified product achieves >95% recovery of tetradecanoic acid, as confirmed by thin-layer chromatography (TLC). Adjusting the reaction time to 3 hours in the saponification step minimizes byproduct formation, enhancing overall yield to 93.5%.
Solid-Phase Synthesis Using 2-CTC Resin
Resin Functionalization Process
The patent CN108047305B further discloses a solid-phase method employing 2-chlorotrityl chloride (2-CTC) resin as a polymeric support. Functionalization begins with coupling Fmoc-DAB(Boc)-OH to the resin in dichloromethane, facilitated by N,N'-diisopropylethylamine (DIPEA). A molar ratio of 1:1:4 (resin:Fmoc-DAB(Boc)-OH:DIPEA) ensures 98% loading efficiency, critical for subsequent peptide elongation.
Sequential Peptide Elongation
This compound is incorporated via a four-step elongation protocol:
-
Deprotection : 20% piperidine in DMF removes Fmoc groups.
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Coupling : Fmoc-Val-OH and tetradecanoic acid are activated with 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) at a 2.5:2.5:1 molar ratio (resin:HOBt:DIC).
-
Cleavage : Trifluoroacetic acid (TFA) liberates the final product from the resin, yielding tetradecylaminobutyroylvalerian amidobutyric urea trifluoroacetate with 95% HPLC purity.
Reductive Amination Using Hydrazine Hydrate
Synthesis of Branched this compound Derivatives
A supplementary protocol from the Royal Society of Chemistry demonstrates the synthesis of 2-decyl-1-tetradecylamine via reductive amination. N-(2-decyltetradecyl)phthalimide undergoes hydrazinolysis in methanol at 95°C for 45 minutes, achieving 85% yield. Key parameters include:
-
Solvent System : Methanol-dichloromethane (3:1 v/v) for optimal solubility.
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Purification : Sequential washes with 10% KOH and brine remove phthalic hydrazide byproducts.
Spectroscopic Validation
1H NMR analysis confirms successful synthesis, showing characteristic signals at δ = 2.65 ppm (N-CH2) and δ = 1.23 ppm (aliphatic CH2 groups). Integration ratios align with theoretical values, verifying >98% structural fidelity.
Comparative Analysis of Preparation Methods
| Parameter | Liquid-Phase | Solid-Phase | Reductive Amination |
|---|---|---|---|
| Yield (%) | 93.5 | 95 | 85 |
| Purity (HPLC) | 95 | 95 | 98 |
| Reaction Time (hours) | 5 | 24 | 1.5 |
| Scalability | High | Moderate | Low |
| Byproduct Formation | <5% | <2% | <10% |
Optimization Strategies for Industrial Production
Solvent Selection and Recycling
Trichloromethane in liquid-phase synthesis is replaced with recyclable ethyl acetate in pilot-scale trials, reducing environmental impact by 40%. Continuous distillation units recover >90% solvent, lowering production costs by $12/kg.
Catalytic System Enhancements
Substituting lithium hydroxide with sodium hydroxide in saponification steps maintains yields at 91% while reducing reagent costs by 30%. Heterogeneous catalysts (e.g., immobilized lipases) are under investigation for solid-phase systems to enable enzyme reuse.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Current industrial facilities favor batch reactors for liquid-phase synthesis due to easier temperature control (maintained at 0–5°C via jacketed vessels). However, continuous flow systems are being adopted for solid-phase synthesis, achieving 20% higher throughput via automated resin packing.
Chemical Reactions Analysis
Types of Reactions: Cortisol 17-butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Antiplaque Activity
Tetradecylamine has been studied for its synergistic effects in dental health. A notable patent describes its use in a composition that significantly retards plaque formation when combined with certain metal ions such as copper, iron, nickel, and cobalt. The combination enhances the penetration of these metals into bacterial cells, thus increasing their antimicrobial efficacy against plaque-forming bacteria .
Case Study: Synergistic Antiplaque Compositions
In a study by Muhlemann et al., it was found that this compound alone exhibits good antiplaque activity. However, when used with selected metals, the activity was significantly enhanced, demonstrating a potential for developing more effective dental care products .
Industrial Applications
Surfactants and Emulsifiers
this compound is utilized in the formulation of surfactants and emulsifiers. It serves as a key ingredient in the production of ethoxylated ether amine surfactants, which are employed in various industrial applications including detergents and mineral processing .
Table 1: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Surfactants | Used in detergents and cleaning agents |
| Mineral Flotation | Acts as a collector in mineral processing |
| Textile Industry | Utilized in dyes and pigments |
| Antistatic Agents | Employed in plastics and coatings |
| Papermaking Additives | Enhances paper quality and processing |
Nanotechnology
Nanoparticle Stabilization
this compound is applied as a stabilizing agent in the synthesis of nanoparticles. Its long hydrophobic chain allows it to effectively cap nanoparticles, preventing aggregation and enhancing their stability in solution . This property is particularly valuable in drug delivery systems where stable nanoparticles can improve therapeutic efficacy.
Case Study: Nanoparticle Drug Delivery
Research has shown that fatty amines like this compound can facilitate the formation of nanoparticles that serve as carriers for anticancer drugs. These nanoparticles can enhance drug solubility and bioavailability while minimizing side effects .
Environmental Applications
CO2 Capture
Recent studies have explored the use of this compound-impregnated silica gel as a potential material for carbon dioxide capture. The basic sites provided by this compound enhance the material's ability to adsorb CO2 from gaseous mixtures, presenting an innovative approach to mitigating greenhouse gas emissions .
Chemical Intermediates
This compound serves as an important intermediate in organic synthesis, particularly in the production of amine ether products. Its versatility allows it to be used in formulating fungicides and anti-caking agents for fertilizers .
Mechanism of Action
Cortisol 17-butyrate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Chain Length-Dependent Antimicrobial Activity
TDA’s microbiological performance is influenced by alkyl chain length and fatty acid pairing. Shorter-chain amines (e.g., dodecylamine, C₁₂) show higher intrinsic activity but greater skin irritation, while longer chains (e.g., hexadecylamine, C₁₆) exhibit reduced potency. TDA strikes a balance between efficacy and biocompatibility:
| Compound | Chain Length | MIC* (mg%) for T. mentagrophytes | Irritation Profile |
|---|---|---|---|
| Dodecylamine | C₁₂ | 0.5–1.0 | High |
| Tetradecylamine | C₁₄ | 1.0–2.0 | Low/Non-irritating |
| Hexadecylamine | C₁₆ | 2.0–5.0 | Moderate |
*Minimum Inhibitory Concentration (MIC) data from saturated fatty acid salts .
TDA’s fatty acid salts, such as this compound stearate, demonstrate superior antifungal activity compared to shorter or longer homologs. For example, C₁₄ salts achieve MICs of 1–5 mg% against Microsporum, while C₁₆ analogs require >10 mg% .
Receptor Binding Affinity
TDA’s binding affinity to the sigma-1 receptor (Ki = 1.0 ± 0.03 µM) is lower than dodecylamine (Ki = 0.2 ± 0.02 µM) but higher than hexadecylamine (Ki = 3.0 ± 0.04 µM), indicating an inverse relationship between chain length and affinity beyond C₁₂ .
| Compound | Sigma-1 Receptor Ki (µM) |
|---|---|
| Dodecylamine | 0.2 ± 0.02 |
| This compound | 1.0 ± 0.03 |
| Hexadecylamine | 3.0 ± 0.04 |
Synergistic Antiplaque Activity
This synergy arises from TDA’s ability to lower CMC and facilitate metal ion penetration into bacterial cells :
| Compound | Plaque Reduction (Alone) | Plaque Reduction (with Zn/Al) |
|---|---|---|
| Dodecylamine | 10% | 15% (no synergy) |
| This compound | 18% | 60% |
| Hexadecylamine | 12% | 20% (no synergy) |
Key Research Findings
- Chain Length Specificity : TDA’s C₁₄ chain optimizes microbial membrane disruption without excessive hydrophobicity, unlike C₁₆–C₁₈ analogs .
- Material Compatibility : In SiO₂-PDMS hybrids, TDA produces less compact xerogels than dodecylamine, favoring applications requiring porous structures .
- Dental Innovation: TDA-metal combinations reduce plaque 3× more effectively than quaternary ammonium germicides (e.g., cetyl pyridinium chloride) .
Biological Activity
Tetradecylamine, a long-chain aliphatic amine, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
This compound (C₁₄H₃₁N) is characterized by a long hydrophobic alkyl chain and an amine functional group. Its structure contributes to its surfactant properties and biological interactions.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various microorganisms.
In Vitro Studies
- Higher Amine Salts : Research indicates that higher amine salts of dicarboxylic and tricarboxylic acids, including tetradecylammonium malonate, exhibit significant antimicrobial activity. Tetradecylammonium malonate was particularly effective against both gram-negative and gram-positive bacteria, as well as fungi and yeast .
- Microbicidal Efficacy : this compound has been tested in various formulations, showing effectiveness in disinfecting applications. Its activity is attributed to disrupting microbial cell membranes due to its amphiphilic nature .
Case Study: Antitubercular Activity
A study focusing on the antitubercular properties of this compound derivatives revealed that certain compounds displayed promising results against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values were significantly lower than those of other tested compounds, indicating a strong potential for therapeutic use .
Toxicological Profile
While this compound exhibits beneficial biological activities, its toxicity profile is also crucial for safety assessments.
Acute Toxicity
Acute inhalation studies suggest that this compound is minimally toxic under normal exposure conditions. However, ingestion can lead to severe health issues, including chemical burns in the gastrointestinal tract . The material is classified as a skin irritant, with potential for causing respiratory issues upon inhalation of vapors .
Repeated Dose Toxicity
Repeated dose studies indicate a no-observed-adverse-effect level (NOAEL) ranging from 12.5 to 50 mg/kg/day in animal models. Importantly, long-chain amines like this compound are generally considered less toxic compared to their shorter-chain counterparts .
The antimicrobial action of this compound is primarily linked to its ability to disrupt microbial membranes. This disruption leads to cell lysis and death of the microorganism. The efficacy varies based on the alkyl chain length and the presence of additional functional groups .
Data Summary
| Study | Activity | MIC (mg/L) | Toxicity |
|---|---|---|---|
| Higher Amine Salts | Broad-spectrum antimicrobial | Varies | Low toxicity |
| Antitubercular Activity | Effective against Mycobacterium tuberculosis | Significantly low | Moderate toxicity |
| Repeated Dose Toxicity | NOAEL in rats and dogs | 12.5-50 mg/kg/day | Minimal systemic toxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
